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Introduction to Verbascoside and Its Therapeutic
Significance

Verbascoside (also known as acteoside) is a phenylethanoid glycoside (PhG) with demonstrated
therapeutic potential across multiple disease models, including neuroprotective, anticancer, anti-
inflammatory, and antioxidant applications. Recent studies have shown that verbascoside suppresses
epithelial-mesenchymal transition and mitochondrial biogenesis in castration-resistant prostate cancer by
targeting anti-senescence signaling pathways, highlighting its potential as an adjunct cancer therapeutic
[1]. Additionally, verbascoside has shown promise in sensitizing colorectal cancer cells to 5-fluorouracil
(5-FU) chemotherapy by targeting the PI3K/AKT pathway, potentially overcoming a key mechanism of
chemoresistance [2]. The broad therapeutic applications and complex chemical structure of
verbascoside have motivated the development of efficient heterologous biosynthesis platforms as
alternatives to traditional plant extraction or chemical synthesis methods, which face challenges in scalability

and sustainability [3] [4].

The structural complexity of verbascoside—comprising hydroxytyrosol, caffeic acid, glucose, and
rhamnose moieties—presents significant challenges for chemical synthesis or extraction from natural plant

sources [5]. Plant extraction yields are typically low (0.2-3% depending on species and cultivation
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conditions), while chemical synthesis involves complex protection/deprotection steps that hinder industrial-
scale production [6]. Heterologous biosynthesis in microbial hosts such as Escherichia coli and
Saccharomyces cerevisiae has emerged as a promising alternative for sustainable production of
verbascoside and related phenylethanoid glycosides [7] [4]. This protocol details the complete biosynthetic
pathway elucidation and experimental methods for high-level production of verbasceside in engineered
microbial systems, incorporating the most recent advances in pathway engineering, enzyme optimization,

and fermentation strategies.

Verbascoside Biosynthesis Pathway

Pathway Overview and Key Enzymes

The biosynthesis of verbascoside proceeds through a sequential assembly process that integrates
precursors from the shikimate and phenylpropanoid pathways. The complete pathway can be divided into
three main modules: (1) production of the aglycone hydroxytyrosol, (2) synthesis of the caffeoyl-CoA

moiety, and (3) stepwise glycosylation and assembly of the final verbasceside structure [3] [4].

Table 1: Verbascoside Biosynthetic Enzymes and Their Functions

Function in Origin
Enzyme Class Gene Examples .
Pathway Organisms
Glucosyltransferases UGT85A191, UGT85AF12, Glucosylation of Cistanche
UGT85A1 hydroxytyrosol to tubulosa,
form Arabidopsis
hydroxysalidroside thaliana,
Rhodiola rosea
Acyltransferases SHCT Transfer of caffeoyl Sesamum
(Hydroxycinnamoyltransferase)  group to indicum,
hydroxysalidroside Rehmannia
to form glutinosa

calceolarioside A

© 2026 Smolecule. All rights reserved. 2/13

Tech Support


https://www.mdpi.com/1420-3049/29/17/4219
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957517/
https://www.sciencedirect.com/science/article/abs/pii/S109671762400154X
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-56243-9
https://www.sciencedirect.com/science/article/abs/pii/S109671762400154X
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Function in Origin
Enzyme Class Gene Examples .
Pathway Organisms
Cytochrome P450s CYP98A20, OBH Hydroxylation of Sesamum
(Osmanthuside B Hydroxylase) = coumaroyl and indicum,
tyrosol moieties Cistanche
tubulosa
Rhamnosyltransferases UGT78A15, UGT71A16 Addition of Ligustrum
rhamnose to form robustum,
osmanthuside B Rehmannia
and verbascoside glutinosa
Alcohol ADH6 Reduction of 4- Saccharomyces
Dehydrogenases HPAA to tyrosol cerevisiae

The upstream pathway for hydroxytyrosol biosynthesis from tyrosine proceeds through several potential
routes. In the AAS-ADH pathway, a single aromatic aldehyde synthase (AAS) converts tyrosine directly to
4-hydroxyphenylacetaldehyde (4-HPAA), which is then reduced to tyrosol by alcohol dehydrogenase (ADH)
[3]. Alternatively, the TyDC-TYO-ADH pathway involves separate decarboxylation (by tyrosine
decarboxylase/TyDC) and oxidative deamination (by tyramine oxidase/TYO) steps to produce 4-HPAA [3].
The Ehrlich pathway utilizes tyrosine aminotransferase (TAT) and phenylpyruvate decarboxylase (PPDC)
to convert tyrosine to 4-HPAA [3]. Hydroxytyrosol is subsequently formed through hydroxylation of
tyrosol, a step catalyzed by cytochrome P450 enzymes [4].

The downstream assembly process involves sequential glycosylation, acylation, and additional
hydroxylation steps. The pathway proceeds through several key intermediates: hydroxysalidroside -
calceolarioside A — acteoside (verbascoside) [3]. First, hydroxytyrosol undergoes glucosylation by
UGT85A family enzymes to form hydroxysalidroside. This is followed by transfer of a caffeoyl group from
caffeoyl-CoA to the 4-OH of the glucose moiety by hydroxycinnamoyltransferases (such as SHCT) to form
calceolarioside A. Subsequent rhamnosylation at the 3-OH position of glucose by rhamnosyltransferases
produces acteoside (verbascoside) [4]. In some species, an alternative assembly order has been observed

where hydroxylation occurs after rhamnosylation [3].
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Microbial Production Systems

Comparison of Production Platforms

Table 2: Verbascoside Production Metrics Across Different Systems

Production Host . . .
. Titer Achieved Key Advantages Limitations

System Organism

De Novo E. coli 5,837.2 mg/L High titer achieved,; Limited P450

Synthesis hydroxysalidroside scalable fermentation functionality; requires

(precursor) enzyme engineering

De Novo S. 245.8 mg/L Native ER membrane Lower titer compared

Synthesis cerevisiae verbascoside supports plant P450s;  to bacterial systems
robust fermentation

Plant Hairy A. annua Not quantified Naturally contains Scalability

Roots some pathway challenges; slower
enzymes; produces growth
complex PhGs

Plant Various 0.2-3% vyield (plant dry ~ Natural source; Low concentration;

Extraction species weight) established protocols seasonal variability

Enzyme Engineering Strategies

Glycosyltransferase optimization has been crucial for enhancing verbascoside production. In E. coli, a

semi-rational design approach using Focused, Rational Iterative Site-Specific Mutagenesis (FRISM) was

applied to UGT85A1 to enhance its catalytic efficiency [7]. By targeting residue F217 near the acceptor-

binding pocket to reduce steric hindrance with hydroxytyrosol, the mutant UGT85A1-F217V showed

significantly improved catalytic activity compared to the wild-type enzyme [7]. This enzyme engineering

strategy, combined with host engineering to improve UDP-glucose supply, enabled high-level production of

hydroxysalidroside (5,837.2 mg/L) in E. coli [7].
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For P450 enzyme expression, yeast systems generally outperform bacterial hosts. The CYP98A20 from
Sesamum indicum was identified as an efficient osmanthuside B hydroxylase (OBH) for verbascoside
biosynthesis [4]. When expressed in S. cerevisiae, this membrane-associated P450 effectively catalyzed the
ortho-hydroxylation of both the tyrosol and coumaroyl moieties of osmanthuside B to form verbascoside
[4]. In E. coli, expression of plant P450s required fusion with a hydrophilic 2C3-tag to the membrane-

truncated enzyme to enhance solubility and activity [4].

Experimental Protocols

Gene Construction and Pathway Engineering

Protocol 1: Plasmid Construction for Verbascoside Biosynthesis in E. coli

¢ Vector Systems: Utilize pETDuet-1 and pRSFDuet vectors for expression of multiple genes in E. coli
BL21(DE3). These vectors accommodate different selection markers (ampicillin and kanamycin,
respectively) for compatible co-expression [7].

e Gene Assembly: Clone biosynthetic genes using seamless assembly kits (e.g., from ABclonal
Technology). Key pathway genes include: aroGfbr (feedback-resistant DAHP synthase), tyrC
(chorismate mutase/prephenate dehydrogenase), HpaBC (4-hydroxyphenylacetate 3-hydroxylase),
ARO10 (phenylpyruvate decarboxylase), ADH6 (alcohol dehydrogenase), and UGT85A1
(glycosyltransferase) [7].

e UDP-Glucose Enhancement: Co-express phosphoglucomutase (pgm) and UDP-glucose
pyrophosphorylase (galU) to enhance UDP-glucose supply. Knock out endogenous genes ushA and
otsA to reduce UDP-glucose consumption [7].

e Enzyme Engineering: For UGT85A1 improvement, perform site-directed mutagenesis at position
F217 using primers designed for saturation mutagenesis. Screen mutants for enhanced
hydroxytyrosol glucosylation activity [7].

Protocol 2: Strain Engineering for Verbascoside Production in S. cerevisiae

e Base Strain: Use BY4742 (MATa his3A1 leu2A0 lys2A0 ura3A0) or comparable laboratory strain as
the base for genetic manipulations [4].

e Pathway Integration: Employ plasmid-based expression or chromosomal integration of
verbascoside biosynthetic genes. Key genes include: tyrosine ammonia-lyase (TAL), 4-coumarate-
CoAligase (4CL), UGT85A191/UGT85AF12, hydroxycinnamoyltransferase (SHCT),
rhamnosyltransferase, and CYP98A20 [4].
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e Precursor Enhancement: Overexpress ARO4fbr and ARO7fbr (feedback-resistant versions of 3-
deoxy-D-arabino-heptulosonate-7-phosphate synthase and chorismate mutase) to increase tyrosine
flux. Modulate expression of PYK1 and ZWF1 to balance glycolytic flux and NADPH supply [4].

e Cofactor Engineering: Introduce bacterial transhydrogenase (pntAB) to improve NADPH supply for
P450 reactions [4].

Fermentation and Production Protocols

Protocol 3: Fed-Batch Fermentation in E. coli

e Seed Culture: Inoculate single colonies from transformed E. coli BL21(DE3) into Luria-Bertani (LB)
medium with appropriate antibiotics (ampicillin, 100 pg/mL; kanamycin, 50 pg/mL). Incubate at 37°C
overnight with shaking at 220 rpm [7].

¢ Fermentation Medium: Use optimized fermentation medium containing (per liter): 10 g glycerol, 25 g
glucose, 7 g yeast extract, 7.5 g (NH4)2S04, 3 g K2HPO4-3H20, 2 g KH2PO4, 1 g MgS04-7H20,
1.1 g citric acid monohydrate, 0.1 g thiamine-HCI, 0.45 g ascorbic acid, and 1 mL trace element
solution [7].

¢ Induction Strategy: When OD600 reaches 0.6-0.8, induce culture with 0.1 mM IPTG and reduce
temperature to 25°C to enhance protein folding and activity [7].

¢ Feeding Strategy: Employ optimized carbon source feeding times. For hydroxysalidroside
production, feed with additional glycerol and glucose during fermentation to maintain precursor supply
[7].

e Harvest: After 48-72 hours of fermentation, harvest cells by centrifugation (4,000 x g, 10 min, 4°C)
and analyze verbascoside content in the supernatant [7].

Protocol 4: Fed-Batch Fermentation in S. cerevisiae

e Seed Culture: Grow engineered yeast strains in YPD medium (10 g/L yeast extract, 20 g/L peptone,
20 g/L glucose) at 30°C overnight with shaking at 220 rpm [4].

¢ Fermentation Medium: Use synthetic complete (SC) medium with appropriate amino acid dropouts
for selection. For production phase, use YP medium (20 g/L peptone, 10 g/L yeast extract) with 20 g/L
galactose as carbon source [4].

¢ Induction: For galactose-inducible promoters, induce expression when OD600 reaches 10-15 by
adding galactose to 20 g/L [4].

¢ Fed-Batch Operation: In bioreactors, maintain dissolved oxygen at 30% saturation by controlling
agitation (400-800 rpm) and aeration (0.5-1.5 vvm). Maintain pH at 5.5 using ammonium hydroxide
and phosphoric acid [4].

¢ Product Extraction: After 96-120 hours of fermentation, separate cells from supernatant by
centrifugation. Extract verbascoside from supernatant using ethyl acetate or adsorbent resins [4].
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Analytical Methods

Protocol 5: Verbascoside Quantification and Analysis

e Sample Preparation: Centrifuge fermentation broth at 12,000 x g for 10 min. Filter supernatant

through 0.22 pm membrane before analysis [7] [6].

e UPLC-DAD Analysis:

o Instrument: Thermo Fisher UHPLC Dionex Ultimate 3000 system with DAD-3000RS detector
[2]

o Column: Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2 ym) or equivalent reversed-phase column

o Mobile Phase: (A) Deionized water with 0.1% formic acid; (B) Methanol with 0.1% formic acid

o Gradient: 10-50% B (0.6-6 min), 50% B (6-11 min), 50-90% B (11-13 min), 90% B (13-15 min),
90-10% B (15-17 min), 10% B (17-20 min)

o Flow Rate: 0.4 mL/min

o Detection: 332 nm

o Quantification: Use external verbascoside standard curve (0.1-100 pg/mL) for quantification

[2]
e UPLC-ESI-MS/MS Analysis:

o Instrument: Waters ACQUITY UPLC H-Class system with Xevo TQD triple-quadrupole tandem
mass spectrometer

o lonization Mode: Electrospray ionization (ESI) negative mode

o Parameters: Capillary voltage 3 kV, cone voltage 30 eV, source temperature 150°C,
desolvation temperature 400°C

o Mass Transition: Monitor m/z 623.2 - 161.0 for verbascoside quantification [2]

Pathway Engineering and Optimization Strategies

Biosynthetic Pathway Visualization
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Diagram 1: Complete biosynthetic pathway for verbascoside production in engineered microbial hosts. The

pathway is divided into upstream (red) and downstream (green) modules, highlighting key intermediates and
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enzymatic transformations. Dashed arrows represent co-substrate participation in reactions.

Metabolic Engineering Workflow
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1. Host Selection
(E. coli vs S. cerevisiae)

E. coli: S. cerevisiae:
- Higher titers for precursors - Better P450 compatibility

- Limited P450 function - Native tyrosol production
- Faster growth - Industrial robustness

2. Pathway Design
(Enzyme screening & validation)

»

\ lterative
improvement
1

3. Enzyme Engineering
(Semi-rational design & directed evolution)

4. Host Engineering
(Precursor enhancement & cofactor balancing)

[

\
\Process
}I‘eedback
1

5. Fermentation Optimization
(Feed strategy & process control)

6. Product Recovery
(Extraction & purification)
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Diagram 2: Metabolic engineering workflow for verbascoside production, showing key decision points and

iterative optimization loops for strain development.

Troubleshooting and Optimization Guidelines

e Low Hydroxytyroesol Production: Enhance tyrosine flux by expressing feedback-resistant ARO4
(K229L) and ARO7 (G141S) mutants. Modulate PEP/pyruvate node by tuning PYK1 and ZWF1

expression to balance carbon distribution [4].

e Poor P450 Activity in E. coli: Fuse P450 enzymes with hydrophilic 2C3-tag to improve solubility.
Co-express chaperones GroEL/GroES to facilitate proper folding. Consider switching to yeast host for

better P450 functionality [4].

¢ Insufficient UDP-Glucose Supply: Overexpress phosphoglucomutase (pgm) and UDP-glucose
pyrophosphorylase (galU). Knock out ushA and otsA to reduce UDP-glucose consumption.

Supplement with ornithine to enhance UDP-glucose availability [7].

¢ Low Verbascoside Yields in Fermentation: Optimize feeding strategy with mixed carbon sources
(glycerol + glucose). Control dissolved oxygen at 30% saturation to support P450 reactions. Extend

production phase with controlled nutrient feeding [4].

e Byproduct Accumulation: Fine-tune gene expression using promoters of varying strengths.
Implement dynamic control strategies to separate growth and production phases. Consider in situ

product removal to alleviate feedback inhibition [7] [4].

Conclusion and Future Perspectives

The development of robust microbial platforms for verbasceside production represents a significant
advancement in sustainable biomanufacturing of complex plant natural products. The protocols outlined here
demonstrate that engineered microbial systems can achieve therapeutically relevant yields of
verbascoside, with current titers reaching 245.8 mg/L in yeast and significantly higher amounts of key

precursors in bacterial systems [4]. The integration of enzyme engineering, pathway optimization, and
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fermentation development provides a framework for further improvement of verbasceside production and

the biosynthesis of structurally related phenylethanoid glycosides.

Future directions in verbasceside heterologous biosynthesis should focus on several key areas: (1)
expansion of enzyme toolbox through discovery of novel glycosyltransferases and acyltransferases with
improved activity and specificity; (2) systems-level metabolic engineering using omics data and
computational modeling to identify additional bottlenecks; (3) dynamic pathway regulation to balance
precursor flux and reduce metabolic burden; and (4) in vitro enzymatic synthesis approaches for production
of novel verbascoside analogs with enhanced pharmaceutical properties [3] [4]. As these engineering
strategies advance, microbial production of verbascoside and related compounds will become increasingly

viable for commercial applications, providing a sustainable supply of these valuable therapeutic compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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